molecular formula C19H23N5OS B2484706 N-(4-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 877815-78-6

N-(4-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2484706
CAS No.: 877815-78-6
M. Wt: 369.49
InChI Key: APTVODWWNWFSCL-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-sulfanyl-acetamide derivative characterized by a 1,2,4-triazole core substituted with a propyl group at position 5, a 1H-pyrrol-1-yl moiety at position 4, and a sulfanyl-linked acetamide group attached to a 4-ethylphenyl aromatic ring. The synthesis and structural analysis of such compounds often employ crystallographic tools like SHELX (for refinement) and ORTEP-3 (for graphical representation) .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5OS/c1-3-7-17-21-22-19(24(17)23-12-5-6-13-23)26-14-18(25)20-16-10-8-15(4-2)9-11-16/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTVODWWNWFSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its synthesis and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a triazole ring , which is known for its diverse biological activities, particularly as an antifungal and anticancer agent. The presence of the sulfanyl group and the pyrrole moiety enhances its pharmacological profile. The molecular formula is C18H22N4OSC_{18}H_{22}N_4OS with a molecular weight of approximately 358.46 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various triazole derivatives, including this compound.

  • In Vitro Studies :
    • The compound was screened against a panel of ESKAPE pathogens , which are notorious for their antibiotic resistance. Preliminary results indicated that it exhibited significant inhibitory activity against several strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
    • A comparative study showed that compounds with similar triazole structures demonstrated varying degrees of activity against these pathogens, suggesting that structural modifications can enhance efficacy .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored.

  • Cell Line Studies :
    • In vitro assays against breast and colon cancer cell lines revealed that the compound exhibited moderate to high antiproliferative activity. The mechanism appears to involve induction of apoptosis in cancer cells, although specific pathways remain to be elucidated .
    • A structure-activity relationship analysis indicated that modifications to the triazole ring significantly influenced the potency against different cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific functional groups in modulating biological activity:

Structural FeatureEffect on Activity
Triazole RingEssential for antimicrobial and anticancer activity
Sulfanyl GroupEnhances solubility and bioavailability
Pyrrole MoietyContributes to selective targeting of cancer cells

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

  • Clinical Trials :
    • A clinical trial involving a derivative of the triazole class showed promising results in patients with resistant fungal infections, highlighting the potential for this compound to be developed into a therapeutic agent .
  • Comparative Efficacy :
    • Research comparing this compound with established antifungal agents indicated that it could potentially serve as an alternative treatment option due to its unique mechanism of action .

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that derivatives of this compound exhibit promising results in anticancer assays. The mechanism of action appears to be related to its interactions with specific biological targets such as enzymes and receptors involved in cancer progression. This suggests that N-(4-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could serve as a lead compound for further drug development aimed at treating various cancers .

Structure-Activity Relationship Studies

Exploring structure-activity relationships (SAR) is crucial for optimizing the pharmacological profile of this compound. By synthesizing and evaluating structurally related analogs, researchers can identify key structural features responsible for biological activity, which may lead to improved therapeutic agents.

Potential Applications

This compound has several potential applications in scientific research:

  • Drug Development : Its biological activity makes it a candidate for new therapeutic agents targeting cancer and possibly other diseases.
  • Material Science : The compound's unique electronic properties due to its conjugated systems warrant exploration in material science applications, particularly in organic electronics and photonics.
  • Pharmacokinetic Studies : Understanding its solubility, stability, and metabolic pathways is essential for assessing its viability as a pharmaceutical agent.

Chemical Reactions Analysis

Reactivity at the Sulfanyl (-S-) Group

The sulfanyl group bridging the triazole and acetamide moieties participates in nucleophilic substitution and oxidation reactions:

Reaction TypeConditionsProducts/OutcomesReferences
Nucleophilic Substitution Alkylation with alkyl halides (e.g., CH₃I) in basic media (K₂CO₃, DMF, 60°C)Formation of sulfides (R-S-R') or sulfonium salts
Oxidation H₂O₂ (30%) in acetic acid, room temperatureSulfoxide (-SO-) or sulfone (-SO₂-) derivatives

Key Findings :

  • Alkylation reactions preserve the triazole core while modifying the sulfur's electronic environment, potentially altering biological target interactions.

  • Oxidation to sulfone derivatives enhances metabolic stability but may reduce solubility .

Triazole Ring Reactivity

The 1,2,4-triazole ring undergoes electrophilic substitution and ring-opening reactions:

Reaction TypeConditionsProducts/OutcomesReferences
Electrophilic Substitution HNO₃/H₂SO₄ (nitration) at 0–5°CNitro derivatives at position 5 of the triazole
Ring-Opening Strong bases (e.g., NaOH, 100°C)Cleavage to thiosemicarbazide intermediates

Key Findings :

  • Nitration introduces electron-withdrawing groups, modulating electronic properties for improved COX-II inhibition .

  • Ring-opening under basic conditions is reversible, enabling recyclization strategies for structural diversification .

Pyrrole Substituent Reactions

The 1H-pyrrol-1-yl group at position 4 of the triazole engages in cycloaddition and electrophilic aromatic substitution:

Reaction TypeConditionsProducts/OutcomesReferences
Cycloaddition Cu(I)-catalyzed azide-alkyne (CuAAC)Triazolopyrrole fused heterocycles
Bromination Br₂ in CCl₄, 25°C3-Bromo-pyrrole derivatives

Key Findings :

  • Cycloaddition reactions expand the compound’s π-system, enhancing binding affinity to enzymatic pockets .

  • Bromination at the pyrrole β-position facilitates further cross-coupling reactions (e.g., Suzuki-Miyaura).

Acetamide Hydrolysis and Functionalization

The acetamide group undergoes hydrolysis and condensation:

Reaction TypeConditionsProducts/OutcomesReferences
Acid-Catalyzed Hydrolysis HCl (6M), reflux, 12hCarboxylic acid and ammonium chloride
Schiff Base Formation Aldehydes (e.g., 4-NO₂-C₆H₄CHO), ethanol, ΔImine-linked derivatives

Key Findings :

  • Hydrolysis to the carboxylic acid improves water solubility but reduces membrane permeability.

  • Schiff base derivatives exhibit enhanced antimicrobial activity due to increased electrophilicity .

Mannich Reactions

The secondary amine in the triazole participates in Mannich reactions:

ConditionsReactantsProductsReferences
Formaldehyde, morpholine, EtOH, ΔAminomethyl derivativesImproved COX-II selectivity

Key Findings :

  • Mannich bases show 2–3× higher anti-inflammatory activity compared to the parent compound .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range (°C)ProcessMass Loss (%)References
150–200Loss of crystallized solvents5–8
250–300Triazole ring decomposition40–45
>300CarbonizationResidual 20–25

Key Findings :

  • Degradation above 250°C limits high-temperature applications but confirms stability under physiological conditions .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares a triazole-sulfanyl-acetamide backbone with several derivatives, differing primarily in substituents on the triazole ring and aryl groups. Key structural analogs include:

a. S-2-acetamido-N-substituted Propanamide (Compound 4, )
  • Structure : Features a 1,2,4-triazole ring substituted with 3,4-dichlorophenyl, methylthioethyl, and pyridin-3-yl groups. The acetamide group is linked to a propyl chain.
  • Properties : Melting point (117–118°C) and specific rotation ([α]²⁰_D = -5.6) suggest moderate crystallinity and chirality.
b. 5-(Furan-2-yl)-1,2,4-triazol-4H-3-yl-sulfanyl-N-acetamides ()
  • Structure: Triazole core substituted with furan-2-yl and amino groups, modified via Paal-Knorr condensation to introduce pyrolium fragments.
  • Activity : Demonstrated anti-exudative activity in rat models, attributed to the triazole-sulfanyl-acetamide scaffold and furan’s electron-rich aromatic system .
  • Comparison : Replacing furan with pyrrole (as in the target compound) may alter lipophilicity and bioavailability, influencing tissue penetration and efficacy.
c. N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (ID: 476485-90-2, )
  • Structure : Contains halogenated aryl groups (bromo, difluorophenyl, chlorophenyl) and a methylphenyl-substituted triazole.

Pharmacological and Physical Properties

Table 1: Comparative Analysis of Structural and Functional Features
Compound Triazole Substituents Aryl Group Key Physical Properties Biological Activity
Target Compound 5-propyl, 4-(1H-pyrrol-1-yl) 4-ethylphenyl Not reported Inferred anti-inflammatory*
Compound 4 () 3-(pyridin-3-yl), 4-(methylthioethyl) 3,4-dichlorophenyl m.p. 117–118°C, [α]²⁰_D = -5.6 Not reported
5-(Furan-2-yl) derivative () 5-(furan-2-yl), 4-amino Varied aryl Synthesized (no m.p. data) Anti-exudative (rat model)
476485-90-2 () 5-(4-chlorophenyl), 4-(4-methylphenyl) 2-bromo-4,6-difluorophenyl Not reported Not reported

*Inferred based on structural similarity to ’s anti-exudative compounds.

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., halogens in and ) increase polarity and may enhance binding to charged biological targets. Pyrrole vs. Propyl vs. Methylthioethyl: The target’s propyl group may reduce steric hindrance compared to bulkier substituents, favoring enzyme active-site access.

Biological Activity :

  • Anti-exudative activity in ’s furan-triazole derivative suggests the target compound’s pyrrole-triazole scaffold could share similar mechanisms, possibly via inhibition of inflammatory mediators .

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